Sibrafiban

Description

Properties

CAS No. |

170094-62-9 |

|---|---|

Molecular Formula |

C20H28N4O6 |

Molecular Weight |

420.5 g/mol |

IUPAC Name |

ethyl 2-[1-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]benzoyl]amino]propanoyl]piperidin-4-yl]oxyacetate |

InChI |

InChI=1S/C20H28N4O6/c1-3-29-17(25)12-30-16-8-10-24(11-9-16)20(27)13(2)22-19(26)15-6-4-14(5-7-15)18(21)23-28/h4-7,13,16,28H,3,8-12H2,1-2H3,(H2,21,23)(H,22,26)/t13-/m0/s1 |

InChI Key |

WBNUCLPUOSXSNJ-ZDUSSCGKSA-N |

Isomeric SMILES |

CCOC(=O)COC1CCN(CC1)C(=O)[C@H](C)NC(=O)C2=CC=C(C=C2)/C(=N\O)/N |

Canonical SMILES |

CCOC(=O)COC1CCN(CC1)C(=O)C(C)NC(=O)C2=CC=C(C=C2)C(=NO)N |

Appearance |

Solid powder |

Other CAS No. |

172927-65-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

((1-(2-((4-(amino(hydroxyimino)methyl)benzoyl)amino)-1-oxopropyl)-4-piperidinyl)oxy)acetic acid ethyl ester Ro 48-3657 Ro-48-3657 sibrafiban |

Origin of Product |

United States |

Foundational & Exploratory

Sibrafiban's Mechanism of Action on Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibrafiban is an orally active, non-peptide antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1][2][3] It was developed for the secondary prevention of arterial thrombosis in patients with acute coronary syndromes.[4] this compound itself is a double prodrug (Ro 48-3657) that undergoes enzymatic conversion in the body to its active metabolite, Ro 44-3888.[1][5] This active form is a potent and selective inhibitor of the GPIIb/IIIa receptor, the final common pathway for platelet aggregation.[6] This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: GPIIb/IIIa Receptor Antagonism

The primary mechanism of action of this compound's active metabolite, Ro 44-3888, is the competitive and reversible inhibition of the platelet GPIIb/IIIa receptor.[6]

The Role of GPIIb/IIIa in Platelet Aggregation

The GPIIb/IIIa receptor is the most abundant integrin on the platelet surface, with approximately 50,000 to 80,000 copies per platelet.[7] In resting platelets, GPIIb/IIIa exists in a low-affinity state. Upon platelet activation by various agonists such as adenosine diphosphate (ADP), thrombin, or collagen, an "inside-out" signaling cascade is initiated. This leads to a conformational change in the GPIIb/IIIa receptor, shifting it to a high-affinity state.[8]

In its high-affinity conformation, the GPIIb/IIIa receptor can bind to soluble adhesive proteins, primarily fibrinogen and, to a lesser extent, von Willebrand factor (vWF).[7] Fibrinogen, being a dimeric molecule, can bridge two adjacent activated platelets by binding to their GPIIb/IIIa receptors. This cross-linking of platelets is the fundamental step in the formation of a platelet aggregate, or thrombus.[9]

This compound's Interruption of the Final Common Pathway

This compound's active metabolite, Ro 44-3888, selectively binds to the activated GPIIb/IIIa receptor. This binding action physically obstructs the binding of fibrinogen and other ligands. By blocking this final, crucial step, this compound effectively inhibits platelet aggregation regardless of the initial activating stimulus.[6][8] This makes it a potent inhibitor of the "final common pathway" of platelet aggregation.

Quantitative Data on Platelet Inhibition

The efficacy of this compound in inhibiting platelet aggregation has been quantified in both clinical and preclinical studies. The following tables summarize key quantitative data.

In Vivo Platelet Inhibition (TIMI 12 Trial)

The Thrombolysis in Myocardial Infarction (TIMI) 12 trial evaluated various dosing regimens of this compound in patients after acute coronary syndromes.[1][3] Platelet aggregation was induced by 20 μmol/L ADP.

| Dosing Regimen | Mean Peak Inhibition (Day 28) | Mean Sustained Inhibition (Day 28) |

| 5 mg once daily | 47% | Returns to baseline by 24h |

| 10 mg once daily | ~60-70% | Returns to baseline by 24h |

| 5 mg twice daily | ~70-80% | 36% |

| 10 mg twice daily | 97% | 86% |

| Data synthesized from the TIMI 12 trial results.[1][3] |

In Vitro Inhibitory Concentration (IC50)

The following data pertains to the active metabolite of this compound, Ro 44-3888.

| Agonist | IC50 | Species |

| ADP | 82 nM | Rhesus Monkey (ex vivo) |

| ADP | 58 nM | Rhesus Monkey (in vitro) |

| Data from preclinical studies. |

Experimental Protocols

The evaluation of this compound's effect on platelet aggregation is primarily conducted using in vitro platelet aggregometry.

Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function.[10] The following is a detailed methodology for evaluating the inhibitory effect of this compound or its active metabolite on platelet aggregation.

4.1.1 Materials and Reagents

-

Human whole blood from healthy, drug-free donors

-

3.2% sodium citrate anticoagulant

-

Platelet agonists: Adenosine diphosphate (ADP), Thrombin Receptor Activator Peptide (TRAP)

-

This compound (or Ro 44-3888) dissolved in an appropriate vehicle (e.g., saline or DMSO)

-

Phosphate-buffered saline (PBS)

-

Light Transmission Aggregometer

-

Centrifuge

4.1.2 Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

-

To obtain PRP, centrifuge the whole blood at 200 x g for 10 minutes at room temperature.

-

Carefully aspirate the supernatant (PRP) and transfer it to a new tube.

-

To obtain PPP, centrifuge the remaining blood at 2,500 x g for 15 minutes.

-

Collect the supernatant (PPP). PPP is used to set the 100% aggregation baseline in the aggregometer.

4.1.3 Platelet Aggregation Assay

-

Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.

-

Pipette a defined volume of PRP into the aggregometer cuvettes with a stir bar.

-

Incubate the PRP at 37°C for 5 minutes in the aggregometer.

-

Add various concentrations of this compound (or its active metabolite) or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).

-

Initiate platelet aggregation by adding a known concentration of a platelet agonist (e.g., 20 µM ADP or 15 µM TRAP).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

-

The percentage of inhibition is calculated relative to the aggregation observed in the vehicle-treated control.

Conclusion

This compound, through its active metabolite Ro 44-3888, is a potent inhibitor of platelet aggregation. Its mechanism of action is centered on the selective antagonism of the GPIIb/IIIa receptor, thereby blocking the final common pathway of platelet aggregation. The dose-dependent inhibition observed in clinical trials and the low nanomolar IC50 values from in vitro studies underscore its efficacy. The experimental protocols outlined provide a framework for the continued investigation and understanding of GPIIb/IIIa antagonists in thrombosis research and drug development. Despite its potent antiplatelet effects, the clinical development of this compound was terminated due to a lack of superior efficacy over aspirin and an increased risk of minor bleeding.[1][3] Nevertheless, the study of this compound has contributed significantly to the understanding of oral GPIIb/IIIa inhibition.

References

- 1. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 2. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics of Ro 44-3888 after single ascending oral doses of this compound, an oral platelet aggregation inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. ahajournals.org [ahajournals.org]

- 6. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Validation of a total IC50 method which enables in vitro assessment of transporter inhibition under semi-physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation and shedding of platelet glycoprotein IIb/IIIa under non-physiological shear stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Analysis of Platelet Adhesion, Aggregation, and Surface GP1bα Expression in Stored Refrigerated Whole Blood: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Sibrafiban

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibrafiban is a notable example of a prodrug designed as an orally active platelet aggregation inhibitor. It functions as an antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation. While its clinical development was ultimately discontinued, the chemical architecture and synthetic strategies employed in the creation of this compound offer valuable insights for medicinal chemists and drug development professionals. This technical guide provides a comprehensive overview of this compound's chemical structure, its mechanism of action, and a detailed examination of its synthesis.

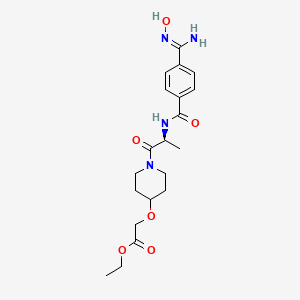

Chemical Structure and Properties of this compound

This compound is chemically described as (S)-2-[[1-[2-[[4-(aminoiminomethyl)benzoyl]amino]-1-oxopropyl]-4-piperidinyl]oxy]acetic acid, ethyl ester. It was designed as a double prodrug of its active metabolite, Ro-44-3888. The prodrug strategy was employed to enhance its oral bioavailability.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (S)-2-[[1-[2-[[4-(aminoiminomethyl)benzoyl]amino]-1-oxopropyl]-4-piperidinyl]oxy]acetic acid, ethyl ester | |

| Molecular Formula | C₂₀H₂₈N₄O₆ | |

| Molecular Weight | 420.46 g/mol | |

| CAS Number | 170094-62-9 | |

| Stereochemistry | (S)-enantiomer |

Structural Features

The key structural features of this compound include:

-

An ethyl ester group: This moiety is one of the prodrug functionalities, which is hydrolyzed in vivo to the corresponding carboxylic acid.

-

An amidoxime group: This is the second prodrug feature, which is converted to the active amidine group.

-

A piperidinyl-oxy-acetic acid linker: This connects the core of the molecule to the ethyl ester group.

-

An (S)-alanine core: This chiral center is crucial for the molecule's activity.

-

A 4-amidinobenzoyl group: This part of the molecule mimics the arginine-glycine-aspartate (RGD) sequence, which is the natural ligand for the GP IIb/IIIa receptor.

Mechanism of Action: Targeting the Final Common Pathway of Platelet Aggregation

This compound's therapeutic effect is mediated by its active metabolite, Ro-44-3888, which is a potent and selective antagonist of the GP IIb/IIIa receptor. The GP IIb/IIIa receptor (also known as integrin αIIbβ3) is a transmembrane glycoprotein found in high concentrations on the surface of platelets.

Upon platelet activation by various agonists (e.g., thrombin, ADP, collagen), the GP IIb/IIIa receptor undergoes a conformational change, enabling it to bind to its ligands, primarily fibrinogen. Fibrinogen, a dimeric molecule, can then bridge adjacent platelets, leading to the formation of a platelet aggregate, or thrombus.

Ro-44-3888 competitively inhibits the binding of fibrinogen to the activated GP IIb/IIIa receptor, thereby preventing platelet aggregation. This mechanism is the final common pathway for platelet aggregation, regardless of the initial stimulus.

Signaling Pathway of Platelet Aggregation and Inhibition by this compound's Active Metabolite

The following diagram illustrates the signaling pathway of platelet aggregation and the point of intervention by the active form of this compound.

Caption: Platelet aggregation pathway and inhibition.

Synthesis of this compound

The synthesis of this compound has been described through a couple of key routes. The following sections detail the experimental protocols for a common synthetic pathway.

Synthetic Scheme Overview

The synthesis of this compound can be conceptually broken down into the formation of the three key fragments: the protected 4-amidinobenzoyl moiety, the (S)-alanine core, and the piperidinyl-oxy-acetic acid ethyl ester side chain, followed by their coupling.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of (S)-2-aminopropanoic acid tert-butyl ester

To a suspension of (S)-alanine (1.0 eq) in a suitable solvent such as dichloromethane, is added di-tert-butyl dicarbonate (1.1 eq) and a base like triethylamine (1.2 eq). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the tert-butyl protected alanine.

Step 2: Coupling with 4-cyanobenzoic acid

The product from Step 1 (1.0 eq) is dissolved in a solvent like DMF. 4-cyanobenzoic acid (1.0 eq), a coupling agent such as HATU (1.1 eq), and a base like DIPEA (2.0 eq) are added sequentially. The reaction is stirred at room temperature overnight. The reaction mixture is then diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield tert-butyl (S)-2-((4-cyanobenzoyl)amino)propanoate.

Step 3: Deprotection of the tert-butyl ester

The tert-butyl ester from Step 2 is dissolved in a solution of trifluoroacetic acid in dichloromethane (e.g., 1:1 v/v) and stirred at room temperature for a few hours. The solvent is evaporated to give (S)-2-((4-cyanobenzoyl)amino)propanoic acid, which is often used in the next step without further purification.

Step 4: Synthesis of ethyl 2-(piperidin-4-yloxy)acetate

4-hydroxypiperidine (1.0 eq) is reacted with ethyl bromoacetate (1.1 eq) in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction is typically heated to reflux for several hours. After cooling, the inorganic salts are filtered off, and the filtrate is concentrated. The residue is purified by distillation or chromatography to give ethyl 2-(piperidin-4-yloxy)acetate.

Step 5: Coupling of Intermediate 2 and the product of Step 4

The carboxylic acid from Step 3 (1.0 eq) and the piperidine derivative from Step 4 (1.0 eq) are coupled using standard peptide coupling conditions as described in Step 2 (e.g., using HATU and DIPEA in DMF). Work-up and purification by column chromatography provides ethyl 2-((1-((S)-2-((4-cyanobenzoyl)amino)propanoyl)piperidin-4-yl)oxy)acetate.

Step 6: Conversion of the nitrile to the amidoxime

The nitrile from Step 5 (1.0 eq) is dissolved in a suitable solvent like ethanol. Hydroxylamine hydrochloride (excess, e.g., 3-5 eq) and a base such as triethylamine or sodium bicarbonate (to neutralize the HCl salt) are added. The mixture is heated to reflux for several hours until the reaction is complete. After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated, and the final product, this compound, is purified by crystallization or column chromatography.

Quantitative Data

| Compound | Step | Yield (%) | Purity (HPLC) | Melting Point (°C) |

| (S)-2-aminopropanoic acid tert-butyl ester | 1 | ~95 | >98% | N/A |

| tert-butyl (S)-2-((4-cyanobenzoyl)amino)propanoate | 2 | ~85 | >97% | N/A |

| (S)-2-((4-cyanobenzoyl)amino)propanoic acid | 3 | Quantitative | Used directly | N/A |

| ethyl 2-(piperidin-4-yloxy)acetate | 4 | ~70 | >98% | N/A |

| ethyl 2-((1-((S)-2-((4-cyanobenzoyl)amino)propanoyl)piperidin-4-yl)oxy)acetate | 5 | ~75 | >95% | N/A |

| This compound | 6 | ~60 | >99% | Data not available |

Note: The yields and purity are representative and can vary based on the specific reaction conditions and purification methods used.

Conclusion

This compound represents a sophisticated approach to designing an orally available antiplatelet agent by targeting the GP IIb/IIIa receptor. Its structure as a double prodrug was key to achieving oral bioavailability. Although its clinical development was halted, the synthetic strategies and the understanding of its mechanism of action remain highly relevant to the field of medicinal chemistry and drug discovery. The detailed synthetic protocols and the understanding of its biological target provide a valuable case study for researchers and scientists in the development of new therapeutic agents.

In Vitro Characterization of Sibrafiban's Binding to GPIIb/IIIa Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibrafiban is a non-peptide, orally active double prodrug that undergoes enzymatic conversion to its active metabolite, Ro 44-3888. This active form is a selective and reversible antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3. The GPIIb/IIIa receptor is the most abundant integrin on the platelet surface, with approximately 50,000 to 80,000 copies per platelet. Upon platelet activation by various agonists such as adenosine diphosphate (ADP), thrombin, or collagen, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to its primary ligand, fibrinogen. This binding is the final common pathway for platelet aggregation and thrombus formation.

By competitively inhibiting the binding of fibrinogen to the GPIIb/IIIa receptor, this compound's active metabolite, Ro 44-3888, effectively blocks platelet aggregation. This technical guide provides an in-depth overview of the in vitro methods used to characterize the binding of this compound to the GPIIb/IIIa receptor, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.

Binding Characteristics of Ro 44-3888 to GPIIb/IIIa Receptors

The following tables summarize the quantitative data obtained from various in vitro and in vivo studies characterizing the binding affinity and inhibitory activity of this compound's active metabolite, Ro 44-3888.

Table 1: In Vitro Inhibition of Fibrinogen Binding and Platelet Aggregation

| Parameter | Value | Assay Conditions |

| IC50 (Fibrinogen Binding) | 1.9 nM | Inhibition of fibrinogen binding to the GPIIb/IIIa receptor. |

| IC50 (Platelet Aggregation) | 38 nM | Inhibition of ADP-induced platelet aggregation in human platelet-rich plasma. |

Table 2: Binding Parameters from In Vivo Human Studies

| Parameter | Value | Method |

| Kd (Dissociation Constant) | 3.61 ng/mL | Estimated from free and total plasma concentrations of Ro 44-3888. |

| Bmax (Maximum Binding Capacity) | 15.9 ng/mL | Saturation of the GPIIb/IIIa receptor in plasma. |

Experimental Protocols

This section details the methodologies for the key experiments used to characterize the interaction between this compound's active metabolite and the GPIIb/IIIa receptor.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., Ro 44-3888) by measuring its ability to compete with a radiolabeled ligand for binding to the GPIIb/IIIa receptor.

Materials:

-

Isolated platelet membranes or purified GPIIb/IIIa receptors

-

Radiolabeled ligand (e.g., [³H]-tirofiban or a similar GPIIb/IIIa antagonist)

-

Unlabeled Ro 44-3888 (competitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 2 mM CaCl₂, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of unlabeled Ro 44-3888. Prepare a stock solution of the radiolabeled ligand at a concentration close to its Kd.

-

Incubation: In a microplate, combine the platelet membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled Ro 44-3888.

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the platelet membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Flow Cytometry for Receptor Occupancy

Flow cytometry allows for the quantification of GPIIb/IIIa receptor occupancy by this compound on a single-platelet level.

Materials:

-

Whole blood collected in an appropriate anticoagulant (e.g., citrate)

-

Ro 44-3888 at various concentrations

-

Fluorescently labeled monoclonal antibody specific for an epitope on the GPIIb/IIIa receptor that is blocked by the antagonist (e.g., FITC-conjugated PAC-1, which binds to the activated GPIIb/IIIa receptor)

-

Platelet agonists (e.g., ADP, thrombin)

-

Fixative solution (e.g., paraformaldehyde)

-

Sheath fluid for flow cytometer

Procedure:

-

Sample Preparation: Incubate aliquots of whole blood with varying concentrations of Ro 44-3888.

-

Platelet Activation: Add a platelet agonist (e.g., ADP) to activate the platelets and induce the conformational change in the GPIIb/IIIa receptors.

-

Staining: Add the fluorescently labeled anti-GPIIb/IIIa antibody to the samples and incubate in the dark.

-

Fixation: Fix the samples with a fixative solution to stabilize the cells and antibody binding.

-

Acquisition: Analyze the samples on a flow cytometer. Gate on the platelet population based on their forward and side scatter characteristics.

-

Data Analysis: Measure the mean fluorescence intensity (MFI) of the stained platelets. The reduction in MFI in the presence of Ro 44-3888 compared to the control (no inhibitor) reflects the degree of receptor occupancy. The percentage of receptor occupancy can be calculated as: [(MFI_control - MFI_sample) / MFI_control] x 100%.

Light Transmission Aggregometry (LTA)

LTA is the gold standard for measuring platelet aggregation in vitro and is used to assess the inhibitory effect of compounds like this compound.

Materials:

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared from citrated whole blood

-

Ro 44-3888 at various concentrations

-

Platelet agonists (e.g., ADP, collagen, thrombin)

-

Aggregometer

Procedure:

-

PRP and PPP Preparation: Centrifuge citrated whole blood at a low speed to obtain PRP. Centrifuge the remaining blood at a high speed to obtain PPP.

-

Instrument Calibration: Calibrate the aggregometer using PRP (set to 0% light transmission) and PPP (set to 100% light transmission).

-

Incubation: Pipette PRP into cuvettes with a stir bar and pre-incubate with different concentrations of Ro 44-3888.

-

Aggregation Measurement: Place the cuvette in the aggregometer and add a platelet agonist to induce aggregation. The instrument measures the increase in light transmission as platelets aggregate.

-

Data Analysis: The maximum percentage of aggregation is recorded. The inhibitory effect of Ro 44-3888 is determined by comparing the aggregation in the presence of the inhibitor to the control aggregation (without inhibitor). The IC50 value for platelet aggregation inhibition can be determined by plotting the percentage of inhibition against the logarithm of the Ro 44-3888 concentration.

Visualization of Pathways and Workflows

GPIIb/IIIa Signaling Pathway

The following diagram illustrates the central role of the GPIIb/IIIa receptor in the final common pathway of platelet aggregation and the point of intervention for this compound.

Caption: GPIIb/IIIa signaling pathway and this compound's mechanism of action.

Experimental Workflow for In Vitro Characterization

The diagram below outlines the logical flow of experiments for the comprehensive in vitro characterization of a GPIIb/IIIa antagonist like this compound.

Caption: Workflow for the in vitro characterization of GPIIb/IIIa antagonists.

Competitive Radioligand Binding Assay Workflow

This diagram provides a step-by-step visualization of the competitive radioligand binding assay protocol.

Caption: Workflow of a competitive radioligand binding assay.

Unveiling Sibrafiban: A Deep Dive into its Preclinical Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Sibrafiban, an orally active glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonist. This compound, a double prodrug, undergoes in vivo bioconversion to its active metabolite, Ro 44-3888, which selectively inhibits the GPIIb/IIIa receptor, a key player in platelet aggregation. This document summarizes key preclinical findings, details experimental methodologies, and visualizes relevant biological and experimental pathways to support further research and development in the field of antiplatelet therapy.

Executive Summary

This compound has been evaluated in various preclinical models, primarily in beagle dogs and rhesus monkeys, to characterize its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its pharmacological effects on platelet function. As a double prodrug, this compound (Ro 48-3657) is first converted to an inactive single prodrug (Ro 48-3656) and subsequently to the active GPIIb/IIIa antagonist, Ro 44-3888.[1] Preclinical studies have demonstrated that oral administration of this compound leads to dose-dependent inhibition of platelet aggregation and prolongation of bleeding time, confirming its potent antiplatelet activity. The pharmacokinetic profile of the active metabolite, Ro 44-3888, is characterized by rapid absorption and a concentration-dependent effect on platelet function.[2]

Pharmacokinetics in Preclinical Models

The pharmacokinetic properties of this compound and its metabolites have been investigated in several animal species. The following tables summarize the key pharmacokinetic parameters of the active metabolite, Ro 44-3888, following oral administration of this compound.

Table 1: Pharmacokinetic Parameters of Ro 44-3888 in Rhesus Monkeys Following Intravenous Administration [2]

| Parameter | Value (mean ± SD) |

| Clearance | 4.4 ± 1.8 mL/min/kg |

| Volume of Distribution | 0.8 ± 0.4 L/kg |

| Terminal Half-life | 2.5 ± 0.8 h |

Table 2: Pharmacokinetic Parameters of Ro 44-3888 in Rhesus Monkeys Following Oral Administration of this compound (1 mg/kg) [2]

| Parameter | Value (mean ± SD) |

| Peak Plasma Concentration (Cmax) | 152 ± 51 ng/mL |

| Time to Peak Plasma Concentration (Tmax) | 4.2 ± 2.2 h |

| Terminal Half-life | 5.1 ± 1.6 h |

| Bioavailability | 33 ± 6% |

Table 3: Pharmacokinetic Observations in Beagles Following Oral Administration of this compound [1]

| Observation | Finding |

| Peak Plasma Concentration of Ro 48-3656 (inactive prodrug) | Occurred earlier than Ro 44-3888 |

| Peak Plasma Concentration Ratio (Ro 48-3656 vs. Ro 44-3888) | Five- to sixfold higher for Ro 48-3656 |

| Effect of Co-administration with Heparin and Aspirin | Did not alter this compound pharmacokinetics |

Pharmacodynamics in Preclinical Models

The primary pharmacodynamic effect of this compound is the inhibition of platelet aggregation, mediated by the blockade of GPIIb/IIIa receptors by its active metabolite, Ro 44-3888.

Table 4: Pharmacodynamic Effects of this compound in Beagles [1]

| Parameter | Observation |

| ADP-mediated Platelet Aggregation Inhibition | >80% |

| Bleeding Time Increase | Approximately sixfold compared to baseline |

| Effect of Co-administration with Heparin and rt-PA | Greater increase in bleeding time during rt-PA administration |

Table 5: Pharmacodynamic Effects of Ro 44-3888 in Rhesus Monkeys [2]

| Parameter | Observation |

| Platelet Aggregation Inhibition | Concentration-dependent |

| Cutaneous Bleeding Time (CBT) Prolongation | Prolonged to ≥25 min when Ro 44-3888 concentrations exceeded 190 nM and platelet aggregation was >90% inhibited |

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is centered on the inhibition of the final common pathway of platelet aggregation. The following diagram illustrates the signaling pathway.

Caption: this compound's active metabolite (Ro 44-3888) blocks fibrinogen binding to activated GPIIb/IIIa receptors, preventing platelet aggregation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the typical experimental protocols used in the evaluation of this compound.

Animal Models

-

Species: Male beagle dogs and rhesus monkeys have been commonly used.[1][2]

-

Housing and Care: Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles. They are provided with standard laboratory chow and water ad libitum. All procedures are conducted in accordance with institutional animal care and use committee guidelines.

Pharmacokinetic Studies

A typical experimental workflow for a preclinical pharmacokinetic study of this compound is depicted below.

Caption: A generalized workflow for conducting a preclinical pharmacokinetic study of orally administered this compound.

-

Drug Administration: this compound is typically administered orally via gavage.[2]

-

Blood Sampling: Serial blood samples are collected from a suitable vein (e.g., cephalic vein in dogs) at predetermined time points post-dose. Blood is collected into tubes containing an appropriate anticoagulant (e.g., citrate).[1]

-

Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.

-

Bioanalysis: Plasma concentrations of this compound, Ro 48-3656, and Ro 44-3888 are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.

Pharmacodynamic Studies

-

Platelet Aggregation: Platelet-rich plasma (PRP) is prepared from citrated whole blood. Platelet aggregation is induced by agonists such as adenosine diphosphate (ADP) and measured using a platelet aggregometer. The percentage of inhibition of platelet aggregation is calculated relative to a pre-dose baseline.[1]

-

Bleeding Time: Cutaneous bleeding time is measured by making a standardized incision on a suitable skin surface (e.g., the inner thigh of an anesthetized animal) and recording the time until cessation of bleeding.[1]

Conclusion

The preclinical data for this compound demonstrate its potential as an orally active antiplatelet agent. The prodrug strategy facilitates oral absorption, leading to systemic exposure of the active metabolite, Ro 44-3888, which effectively inhibits platelet aggregation in a concentration-dependent manner. The pharmacokinetic and pharmacodynamic profiles observed in beagles and rhesus monkeys have provided a solid foundation for understanding the drug's behavior and have guided its clinical development. This in-depth guide, summarizing the key quantitative data, experimental protocols, and underlying mechanisms, serves as a valuable resource for researchers and drug development professionals working on the next generation of antiplatelet therapies.

References

- 1. Pharmacokinetics and pharmacodynamics of this compound (Ro 48-3657), an orally active IIb/IIIa antagonist, administered alone or in combination with heparin, aspirin, and recombinant tissue-type plasminogen activator in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

The Discontinuation of Sibrafiban: A Technical Analysis of Clinical Trial Termination

For Immediate Release

Basel, Switzerland – August 6, 1999 – Hoffmann-La Roche today announced the discontinuation of the clinical development program for sibrafiban, an oral glycoprotein (GP) IIb/IIIa receptor antagonist. The decision was based on the preliminary results of the Phase III SYMPHONY and SECOND SYMPHONY clinical trials, which indicated that this compound was not superior to aspirin in preventing recurrent ischemic events in patients with acute coronary syndrome (ACS). Furthermore, the trials raised safety concerns, including an increased risk of bleeding and a concerning trend towards higher mortality in certain patient groups receiving this compound. This guide provides a detailed technical analysis of the factors leading to the termination of the this compound clinical trials, aimed at researchers, scientists, and drug development professionals.

Executive Summary: Lack of Efficacy and Increased Risk Profile

The development of oral GP IIb/IIIa inhibitors was a promising frontier in antithrombotic therapy, aiming to extend the proven benefits of their intravenous counterparts to long-term secondary prevention of cardiovascular events. This compound, a double prodrug of the active antagonist Ro-44-3888, was a key candidate in this class. However, the large-scale Phase III clinical trials, SYMPHONY and SECOND SYMPHONY, failed to demonstrate a clinical benefit of this compound over the established standard of care, aspirin. The primary efficacy endpoint—a composite of all-cause mortality, myocardial infarction (MI), or severe recurrent ischemia—was not significantly different between patients treated with this compound and those treated with aspirin.[1][2][3]

Compounding the lack of superior efficacy were significant safety concerns. Patients receiving this compound, particularly in combination with aspirin or at higher doses, experienced a statistically significant increase in bleeding events compared to the aspirin-only arm.[1][3] Most alarmingly, a consistent and statistically significant increase in mortality was observed with oral GP IIb/IIIa therapy across multiple trials, including a notable increase in the high-dose this compound group of the SECOND SYMPHONY trial.[3][4][5][6] This unexpected and paradoxical finding ultimately led to the termination of the this compound development program.[7]

Quantitative Data from Phase III Clinical Trials

The following tables summarize the key quantitative outcomes from the SYMPHONY and SECOND SYMPHONY trials, which were pivotal in the decision to halt the development of this compound.

Table 1: Primary Efficacy Endpoint in the SYMPHONY and SECOND SYMPHONY Trials (90-Day Follow-up)

| Trial | Treatment Arm | N | Primary Endpoint Event Rate (%) | Odds Ratio (95% CI) vs. Aspirin |

| SECOND SYMPHONY | Aspirin | 2211 | 9.3 | - |

| Low-Dose this compound + Aspirin (LDS+A) | 2219 | 9.2 | 0.98 (0.80 - 1.20) | |

| High-Dose this compound (HDS) | 2207 | 10.5 | 1.14 (0.94 - 1.39) |

Table 2: Mortality and Myocardial Infarction Rates in the SECOND SYMPHONY Trial (90-Day Follow-up)

| Outcome | Treatment Arm | Event Rate (%) | Odds Ratio (95% CI) vs. Aspirin | P-value |

| All-Cause Mortality | Aspirin | 1.7 | - | - |

| Low-Dose this compound + Aspirin (LDS+A) | 2.3 | 1.35 (0.91 - 2.00) | NS | |

| High-Dose this compound (HDS) | 3.1 | 1.83 (1.17 - 2.88) | 0.008 | |

| Myocardial Infarction | Aspirin | 5.8 | - | - |

| Low-Dose this compound + Aspirin (LDS+A) | 6.2 | 1.07 (0.86 - 1.33) | NS | |

| High-Dose this compound (HDS) | 7.6 | 1.32 (1.03 - 1.69) | 0.03 | |

| Death or MI | Aspirin | 7.2 | - | - |

| Low-Dose this compound + Aspirin (LDS+A) | 8.1 | 1.13 (0.93 - 1.38) | NS | |

| High-Dose this compound (HDS) | 10.1 | 1.43 (1.14 - 1.80) | 0.002 |

Table 3: Bleeding Events in the SECOND SYMPHONY Trial (90-Day Follow-up)

| Bleeding Event | Treatment Arm | Event Rate (%) | P-value vs. Aspirin |

| Major Bleeding | Aspirin | 4.0 | - |

| Low-Dose this compound + Aspirin (LDS+A) | 5.7 | <0.01 | |

| High-Dose this compound (HDS) | 4.6 | NS | |

| Minor Bleeding | Aspirin | 10.1 | - |

| Low-Dose this compound + Aspirin (LDS+A) | 20.9 | <0.001 | |

| High-Dose this compound (HDS) | 16.5 | <0.001 | |

| Any Bleeding | Aspirin | 13.5 | - |

| Low-Dose this compound + Aspirin (LDS+A) | 25.5 | <0.001 | |

| High-Dose this compound (HDS) | 20.3 | <0.001 |

Experimental Protocols of Key Clinical Trials

The SYMPHONY Trial

-

Objective: To evaluate the efficacy and safety of two dose regimens of this compound compared with aspirin for the secondary prevention of ischemic events in patients after an acute coronary syndrome.[9]

-

Design: A randomized, double-blind, aspirin-controlled trial.[9]

-

Patient Population: Approximately 9,000 patients who had experienced an ACS within the previous 7 days and had been clinically stable for at least 12 hours.[9]

-

Treatment Arms:

-

Aspirin (80 mg every 12 hours)

-

Low-dose this compound (dosed according to body weight and renal function)

-

High-dose this compound (dosed according to body weight and renal function)[9]

-

-

Duration: 90 days of treatment.[9]

-

Primary Efficacy Endpoint: A composite of all-cause mortality, myocardial infarction or reinfarction, and severe recurrent ischemia.[9]

-

Primary Safety Endpoints: Incidence of major or minor bleeding.[9]

The SECOND SYMPHONY Trial

-

Objective: To assess the long-term efficacy and safety of low-dose this compound in combination with aspirin, and high-dose this compound alone, compared with aspirin alone for secondary prevention after ACS.[1]

-

Design: A randomized, double-blind, multi-center trial.[10]

-

Patient Population: Planned enrollment of 8,400 patients with a recent ACS. The trial was prematurely terminated after enrolling 6,671 patients.[1][10]

-

Treatment Arms:

-

Aspirin (160 mg daily)

-

Low-dose this compound + Aspirin (160 mg daily)

-

High-dose this compound[10]

-

-

Duration: Originally planned for 12-18 months, but terminated early with a median follow-up of 90 days.[1][10]

-

Primary Efficacy Endpoint: A composite of death, MI, or severe recurrent ischemia.[1]

-

Primary Safety Endpoints: Major and minor bleeding.

Visualizing the Mechanisms and Workflows

Signaling Pathway of Glycoprotein IIb/IIIa Receptor Activation and Inhibition

Caption: GP IIb/IIIa signaling pathway and the inhibitory action of this compound.

Proposed Mechanism of Prothrombotic Effect of Oral GP IIb/IIIa Inhibitors

Caption: Hypothesized prothrombotic mechanism of oral GP IIb/IIIa inhibitors.

SYMPHONY and SECOND SYMPHONY Clinical Trial Workflow

Caption: Simplified workflow of the SYMPHONY and SECOND SYMPHONY clinical trials.

Conclusion: Lessons Learned from the this compound Trials

The termination of the this compound clinical trials marked a significant turning point in the development of oral antithrombotic therapies. The failure to demonstrate superiority over aspirin, coupled with a concerning safety profile, highlighted the challenges of translating the success of intravenous GP IIb/IIIa inhibitors to an oral, long-term setting. The paradoxical increase in mortality raised fundamental questions about the potential for prothrombotic effects with this class of drugs, possibly due to incomplete receptor blockade or the induction of a partially activated receptor state upon drug dissociation.[11] These findings underscored the complex interplay between platelet inhibition, bleeding risk, and overall clinical outcomes, providing invaluable lessons for future drug development in cardiovascular medicine. The experience with this compound serves as a critical case study in the importance of rigorous, large-scale clinical trials in defining the true risk-benefit profile of novel therapeutic agents.

References

- 1. ahajournals.org [ahajournals.org]

- 2. ahajournals.org [ahajournals.org]

- 3. Randomized trial of aspirin, this compound, or both for secondary prevention after acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. The failure of orally administered glycoprotein IIb/IIIa inhibitors to prevent recurrent cardiac events - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. ahajournals.org [ahajournals.org]

- 8. Scholars@Duke publication: Randomized trial of aspirin, this compound, or both for secondary prevention after acute coronary syndromes. [scholars.duke.edu]

- 9. Long-term oral platelet glycoprotein IIb/IIIa receptor antagonism with this compound after acute coronary syndromes: study design of the this compound versus aspirin to yield maximum protection from ischemic heart events post-acute coronary syndromes (SYMPHONY) trial. Symphony Steering Committee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Randomized Trial of Aspirin, this compound, or Both for Secondary Prevention After Acute Coronary Syndromes - American College of Cardiology [acc.org]

- 11. An Updated Review on Glycoprotein IIb/IIIa Inhibitors as Antiplatelet Agents: Basic and Clinical Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Antiplatelet Strategy: The Early-Phase Discovery and Development of Sibrafiban

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Sibrafiban, also known as Ro 48-3657, emerged in the 1990s as a promising oral antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. This receptor plays a pivotal role in the final common pathway of platelet aggregation, making it a prime target for antiplatelet therapy in the management of acute coronary syndromes (ACS). This technical guide provides an in-depth overview of the early-phase discovery and development of this compound, detailing its mechanism of action, preclinical pharmacology, and early clinical evaluation. The focus is on the foundational in vitro and in vivo studies that established its potential as a therapeutic agent. Although the development of this compound was ultimately discontinued due to a lack of superior efficacy over aspirin in Phase III trials, the early research laid significant groundwork for the understanding of oral GPIIb/IIIa inhibition.[1][2]

Mechanism of Action: Targeting the Final Common Pathway of Platelet Aggregation

This compound is a nonpeptide, double prodrug that undergoes a two-step enzymatic conversion to its active metabolite, Ro 44-3888.[3][4] This active compound is a selective and potent antagonist of the GPIIb/IIIa receptor. The GPIIb/IIIa receptor is an integrin found on the surface of platelets. Upon platelet activation by various agonists such as adenosine diphosphate (ADP), thrombin, or collagen, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate, a critical step in thrombus formation.

Ro 44-3888 competitively inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor, thereby blocking platelet aggregation regardless of the initial stimulus.[5] This mechanism is illustrated in the signaling pathway diagram below.

Caption: Signaling pathway of platelet aggregation and the inhibitory action of this compound's active metabolite.

Preclinical Discovery and Characterization

The discovery of this compound involved a structured process of identifying a potent and selective GPIIb/IIIa antagonist with favorable oral bioavailability.

In Vitro Studies

The initial evaluation of the active metabolite, Ro 44-3888, demonstrated its high affinity and specificity for the GPIIb/IIIa receptor.

Table 1: In Vitro Potency of Ro 44-3888

| Assay | Species | Parameter | Value |

| Fibrinogen Binding to GPIIb/IIIa | Human | IC50 | 1.9 nM |

| ADP-induced Platelet Aggregation | Human | IC50 | 38 nM |

| ADP-induced Platelet Aggregation | Rhesus Monkey | IC50 | 58 nM |

Data sourced from preclinical pharmacology studies.[6]

These in vitro studies confirmed that Ro 44-3888 is a potent inhibitor of a key step in platelet aggregation.

In Vivo Preclinical Studies

Subsequent preclinical studies in animal models were crucial to assess the pharmacokinetics, pharmacodynamics, and antithrombotic efficacy of the prodrug, this compound.

Table 2: Pharmacokinetic Properties of Ro 44-3888 following Oral Administration of this compound

| Species | Bioavailability | Elimination Half-life (t½) |

| Rat | 26 ± 5% | 4.1 ± 1.7 h |

| Dog | 25 ± 6% | 11.4 ± 1.1 h |

| Rhesus Monkey | 33 ± 6% | 5.1 ± 1.4 h |

Data represents mean ± SD.[6]

The antithrombotic activity of this compound was evaluated in established animal models of arterial thrombosis. These models aimed to mimic the conditions of coronary artery thrombosis in humans.

Table 3: In Vivo Efficacy of this compound in Rhesus Monkeys

| Dose (oral) | Parameter | Result |

| 0.25 - 0.5 mg/kg daily | ADP-induced Platelet Aggregation (ex vivo) | Dose-dependent inhibition (IC50 = 82 nM) |

| 0.25 - 0.5 mg/kg daily | Bleeding Time | Concentration-dependent prolongation |

Data from an 8-day study in rhesus monkeys.[6]

Experimental Protocols

In Vitro ADP-Induced Platelet Aggregation (Light Transmission Aggregometry)

This assay is a gold standard for assessing platelet function and the effect of antiplatelet agents.

Objective: To measure the ability of a compound to inhibit platelet aggregation induced by ADP in platelet-rich plasma (PRP).

Materials:

-

Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

-

Adenosine diphosphate (ADP) solution.

-

Platelet-poor plasma (PPP) as a reference.

-

Light transmission aggregometer.

-

Cuvettes with stir bars.

Procedure:

-

PRP and PPP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized level (e.g., 250 x 10^9/L) using PPP.

-

Aggregometer Setup: Calibrate the aggregometer by setting 0% light transmission with PRP and 100% light transmission with PPP.

-

Assay:

-

Pipette a standardized volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

Add the test compound (e.g., Ro 44-3888) or vehicle control and incubate for a specified time.

-

Add a standard concentration of ADP to induce aggregation.

-

Record the change in light transmission over time. The percentage of aggregation is calculated based on the change in light transmission relative to the PPP control.

-

Caption: Workflow for in vitro platelet aggregation assay using light transmission aggregometry.

In Vivo Canine Model of Coronary Artery Thrombosis (Folts Model)

This model is used to evaluate the efficacy of antithrombotic agents in preventing occlusive thrombus formation in a stenosed and damaged coronary artery.

Objective: To assess the ability of a test compound to prevent cyclic flow reductions (CFRs) caused by platelet-rich thrombi.

Animal Model: Mongrel dogs of either sex.

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the dog and perform a left thoracotomy to expose the heart. Isolate a segment of the left anterior descending or circumflex coronary artery.

-

Instrumentation: Place an electromagnetic or Doppler flow probe around the artery to measure coronary blood flow.

-

Arterial Injury and Stenosis: Create endothelial damage by gently clamping the artery with a surgical clamp. Place a plastic constrictor around the damaged segment to create a critical stenosis.

-

Induction of CFRs: The combination of endothelial injury and stenosis leads to the formation of platelet-rich thrombi, causing a gradual decrease in coronary blood flow. The thrombus eventually embolizes, and flow is restored, resulting in cyclical flow reductions.

-

Drug Administration: Once stable CFRs are established, administer the test compound (e.g., this compound) intravenously or orally.

-

Endpoint: Monitor the frequency and severity of CFRs. A reduction or abolition of CFRs indicates an antithrombotic effect.

References

- 1. A canine model of coronary artery thrombosis with superimposed high grade stenosis for the investigation of rethrombosis after thrombolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simulation of the Microscopic Process during Initiation of Stent Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diagnostica.cz [diagnostica.cz]

- 4. academic.oup.com [academic.oup.com]

- 5. An in vivo model of experimental arterial stenosis, intimal damage, and periodic thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. vetlexicon.com [vetlexicon.com]

The Crucial Role of Amidoxime Reductase in the Metabolic Activation of Sibrafiban: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibrafiban, an orally bioavailable prodrug, was developed as a potent antagonist of the platelet glycoprotein IIb/IIIa receptor, a key player in thrombosis. Its efficacy hinges on a two-step metabolic activation process, culminating in the formation of the active compound, Ro 44-3888. This technical guide provides an in-depth exploration of the pivotal role of the mitochondrial amidoxime reductase (mARC) system in the second and rate-limiting step of this compound's bioactivation. We will delve into the enzymatic components, metabolic pathways, quantitative pharmacokinetic data, and detailed experimental methodologies relevant to understanding and evaluating this critical metabolic conversion.

Introduction: The Prodrug Strategy of this compound

This compound (Ro 48-3656) was designed as a double prodrug to overcome the poor oral bioavailability of its active form, Ro 44-3888, a potent fibrinogen receptor antagonist.[1][2] The active molecule contains a highly basic amidine group, which is protonated at physiological pH, limiting its absorption from the gastrointestinal tract. The prodrug strategy involves masking this amidine as a less basic amidoxime and the carboxylic acid as an ethyl ester, thereby increasing its lipophilicity and facilitating absorption.[3][4]

The metabolic activation of this compound is a sequential, two-step process:

-

Ester Hydrolysis: Following oral administration and absorption, the ethyl ester group of this compound is rapidly cleaved by ubiquitous esterases to form the inactive single prodrug metabolite.[3][5]

-

Amidoxime Reduction: The amidoxime moiety of the single prodrug is then reduced to the active amidine, Ro 44-3888. This critical conversion is catalyzed by the mitochondrial amidoxime reductase (mARC) enzyme system.[1][5]

This guide will focus on the second, crucial step involving the mARC system, which is the rate-determining step in the formation of the active therapeutic agent.

The Mitochondrial Amidoxime Reductase (mARC) System

The mARC system is a three-component electron transport chain located on the outer mitochondrial membrane, responsible for the reduction of a variety of N-oxygenated compounds, including amidoximes.[4] The key components of this system are:

-

mARC1 and mARC2 (Mitochondrial Amidoxime Reductase Component 1 and 2): These are molybdenum-containing enzymes that serve as the terminal reductases, directly interacting with the N-hydroxylated substrate.[4]

-

Cytochrome b5 (CYB5B): A heme-containing protein that acts as an electron shuttle, transferring electrons from NADH-cytochrome b5 reductase to the mARC proteins.[4]

-

NADH-Cytochrome b5 Reductase (CYB5R3): A flavin-dependent enzyme that initiates the electron flow by transferring electrons from NADH to cytochrome b5.[4]

The concerted action of these three proteins is essential for the efficient reduction of amidoxime prodrugs like the intermediate of this compound.

Signaling Pathway of the mARC System in this compound Metabolism

Caption: Electron flow from NADH to the this compound single prodrug via the mARC system.

Quantitative Data on this compound Metabolism

The pharmacokinetics of this compound and its metabolites have been characterized in several clinical trials. The following tables summarize key quantitative data.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites

| Parameter | This compound (Prodrug) | Single Prodrug Metabolite | Ro 44-3888 (Active Drug) | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | < 1 hour (very transient) | 1.7 ± 1.0 hours | 5.0 ± 1.7 hours | [5] |

| Peak Plasma Concentration (Cmax) | < 5 ng/mL | Variable, dose-dependent | Variable, dose-dependent | [5] |

| Elimination Half-life (t½) | Very short | 2.3 ± 0.8 hours | 11.0 ± 2.8 hours | [5] |

| Apparent Plasma Clearance (CL/F) | Not reported (rapidly cleared) | 40 ± 15 L/h | 13.9 ± 3.9 L/h | [5] |

Table 2: Steady-State Pharmacokinetics of Ro 44-3888 with Twice-Daily Dosing

| Parameter | Value | Reference(s) |

| AUC on Day 28 vs. Day 1 | 168% ± 36% of Day 1 | [5] |

| Trough Concentration as % of Peak | 54% ± 10% | [5] |

Experimental Protocols

Detailed experimental protocols are essential for studying the metabolism of this compound and the activity of the amidoxime reductase system.

In Vitro Metabolism of this compound using a Reconstituted mARC System

This protocol describes a representative in vitro assay to measure the conversion of the this compound single prodrug to the active metabolite Ro 44-3888 using recombinant enzymes.

Materials:

-

This compound single prodrug (amidoxime form)

-

Recombinant human mARC1 or mARC2

-

Recombinant human cytochrome b5 (CYB5B)

-

Recombinant human NADH-cytochrome b5 reductase (CYB5R3)

-

NADH

-

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., ice-cold acetonitrile)

-

HPLC or LC-MS/MS system for analysis

Procedure:

-

Prepare a reaction mixture: In a microcentrifuge tube, combine the reaction buffer, mARC enzyme, cytochrome b5, and NADH-cytochrome b5 reductase.

-

Pre-incubate: Incubate the mixture at 37°C for 5 minutes to allow the components to equilibrate.

-

Initiate the reaction: Add the this compound single prodrug to the reaction mixture to a final concentration of (e.g.) 10 µM.

-

Incubate: Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction: At each time point, stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Analyze: Transfer the supernatant to an HPLC vial and analyze for the presence of Ro 44-3888 using a validated HPLC or LC-MS/MS method.

Analytical Method: HPLC-MS/MS for Quantification of this compound and Metabolites

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a column-switching setup.

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Trapping Column: C18 pre-column

-

Analytical Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A linear gradient from low to high organic phase to separate the analytes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for this compound, the single prodrug, Ro 44-3888, and an internal standard.

-

Collision Energy and other MS parameters: Optimized for each analyte to achieve maximum sensitivity and specificity.

Sample Preparation:

-

Plasma samples are subjected to protein precipitation with an organic solvent (e.g., acetonitrile or perchloric acid).

-

The supernatant is then injected into the LC-MS/MS system.

Mandatory Visualizations

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for an in vitro this compound metabolism assay.

Logical Relationship of this compound Bioactivation

Caption: Bioactivation pathway of this compound from prodrug to active form.

Conclusion

The metabolic activation of this compound is a classic example of a successful prodrug strategy, enabling the oral delivery of a potent antiplatelet agent. The mitochondrial amidoxime reductase system plays an indispensable role in the final and critical step of this bioactivation. A thorough understanding of the mARC system's components, mechanism, and kinetics is paramount for the development and evaluation of similar N-hydroxylated prodrugs. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to investigate the metabolism of this compound and other compounds that are substrates for this important drug-metabolizing enzyme system. Further research into the inter-individual variability of mARC enzyme expression and activity may help to explain differences in drug response and optimize therapeutic outcomes.

References

- 1. angelfire.com [angelfire.com]

- 2. Pharmacokinetics and pharmacodynamics of this compound, an orally administered GP IIb/IIIa antagonist, following coadministration of aspirin and heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics of Ro 44–3888 after single ascending oral doses of this compound, an oral platelet aggregation inhibitor, in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

Methodological & Application

Application Notes & Protocols: Using Sibrafiban as a Tool Compound for In Vitro Platelet Function Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sibrafiban is a potent, orally available, non-peptide antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1][2] It is the active metabolite of the double prodrug Ro 48-3657.[3] In the context of in vitro platelet function assays, this compound serves as an invaluable tool compound. Its primary utility lies in its ability to selectively and potently inhibit the final common pathway of platelet aggregation.[4][5] By blocking the binding of fibrinogen to the activated GPIIb/IIIa receptor, this compound can induce maximal inhibition of platelet aggregation, regardless of the agonist used for stimulation.[1][4]

This characteristic makes this compound an ideal positive control or reference standard in various assays. Researchers can use it to:

-

Define the 100% inhibition level for platelet aggregation.

-

Establish a baseline for comparing the efficacy of novel antiplatelet agents.

-

Validate assay performance and ensure the responsiveness of the platelet preparation.

-

Dissect signaling pathways by isolating GPIIb/IIIa-dependent functions.

These application notes provide an overview of this compound's mechanism of action, quantitative data on its activity, and detailed protocols for its use in key platelet function assays.

Mechanism of Action

Platelet aggregation is a critical event in hemostasis and thrombosis. It is initiated by various agonists (e.g., ADP, collagen, thrombin) that bind to specific receptors on the platelet surface. This binding triggers a cascade of intracellular signals, leading to a conformational change in the GPIIb/IIIa receptor. The activated GPIIb/IIIa receptor gains a high affinity for fibrinogen. A single fibrinogen molecule can then bridge two adjacent platelets, leading to the formation of a platelet aggregate.[1][6]

This compound, as a selective antagonist, binds to the GPIIb/IIIa receptor and prevents the binding of fibrinogen, thereby inhibiting platelet aggregation.[5][7] This action is highly specific to the final step of aggregation, making it a clean tool for studying this process.

References

- 1. Effects Of Glycoprotein IIb/IIIa Antagonists: Anti Platelet Aggregation And Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Long-term oral platelet glycoprotein IIb/IIIa receptor antagonism with this compound after acute coronary syndromes: study design of the this compound versus aspirin to yield maximum protection from ischemic heart events post-acute coronary syndromes (SYMPHONY) trial. Symphony Steering Committee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Pharmacokinetics and pharmacodynamics of this compound alone or in combination with ticlopidine and aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clinicalcardiology.org [clinicalcardiology.org]

- 6. journals.viamedica.pl [journals.viamedica.pl]

- 7. Effects of glycoprotein IIb/IIIa antagonists on platelet activation: development of a transfer method to mimic peak to trough receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for dissolving and stabilizing Sibrafiban for laboratory use

Application Notes and Protocols for Sibrafiban

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a double prodrug that acts as a selective antagonist of the platelet glycoprotein IIb/IIIa receptor.[1] Its active metabolite is Ro-44-3888.[2] Developed for the secondary prevention of arterial thrombosis, its clinical development was terminated when Phase III trials did not demonstrate superiority over aspirin.[3] Despite its discontinuation in clinical development, this compound can still be a valuable tool for in vitro research in thrombosis and hemostasis. This document provides a detailed protocol for the dissolution and stabilization of this compound for laboratory use, particularly for applications such as in vitro platelet aggregation assays.

Chemical Properties

| Property | Value | Source |

| IUPAC Name | [Z]-(S)-[[1-[2-[[4-(amino-hydroxyiminomethyl)-benzoyl]amino]-1-oxopropyl]-4-piperidinyl]oxyl]-acetic ethyl ester | [3] |

| Molecular Formula | C₂₀H₂₈N₄O₆ | [3] |

| Molar Mass | 420.466 g/mol | [3] |

| Solubility | Not explicitly available. Likely soluble in organic solvents like DMSO and ethanol. Sparingly soluble in aqueous solutions. | Inferred from common practice for similar compounds[4][5] |

| pKa | Not available | |

| logP | Not available |

Mechanism of Action: Inhibition of Platelet Aggregation

This compound is a prodrug that is enzymatically converted in two steps to its active form, Ro-44-3888.[1] The active metabolite, Ro-44-3888, is a selective and reversible inhibitor of the glycoprotein IIb/IIIa receptor on the surface of platelets.[2] This receptor plays a crucial role in the final common pathway of platelet aggregation by binding to fibrinogen, which bridges adjacent platelets. By blocking this interaction, this compound effectively inhibits platelet aggregation induced by various agonists.

References

Application Notes and Protocols: Sibrafiban Dose-Response Studies in Isolated Platelet Preparations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dose-dependent effects of Sibrafiban, an oral glycoprotein IIb/IIIa (GPIIb/IIIa) antagonist, on isolated platelet preparations. Detailed protocols for key in vitro experiments are included to facilitate the study of this compound and similar compounds.

Introduction

This compound is a double prodrug that is converted in vivo to its active metabolite, Ro 44-3888.[1][2] Ro 44-3888 is a potent and selective antagonist of the platelet GPIIb/IIIa receptor, the final common pathway for platelet aggregation.[3][4] By blocking the binding of fibrinogen to this receptor, this compound effectively inhibits platelet aggregation induced by various agonists.[4] Understanding the in vitro dose-response relationship of this compound in isolated platelet preparations is crucial for preclinical drug development and for elucidating its mechanism of action.

Data Presentation

The following tables summarize the quantitative data on the in vitro inhibitory effects of Ro 44-3888, the active metabolite of this compound, on platelet aggregation.

| Agonist | Preparation | IC50 (nM) | Reference |

| ADP | Human Platelet-Rich Plasma | 38 | [5] |

| ADP | Human Platelet-Rich Plasma | 58 | [6] |

| Various Agonists | Basal Human Platelets | 0.6 - 530 | [7] |

Table 1: In Vitro Inhibitory Concentration (IC50) of Ro 44-3888 on Platelet Aggregation.

Note: IC50 values can vary depending on the specific experimental conditions, such as agonist concentration and platelet preparation method.

Signaling Pathway

The following diagram illustrates the platelet aggregation signaling pathway and the mechanism of action of this compound.

References

- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism Action of Platelets and Crucial Blood Coagulation Pathways in Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. angelfire.com [angelfire.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes: Measuring the Antiplatelet Effect of Sibrafiban in Whole Blood

Introduction

Sibrafiban is an orally active, selective antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1][2] It is a double prodrug that is converted in the body to its active form, Ro 44–3888.[1] The GPIIb/IIIa receptor is crucial for platelet aggregation, serving as the binding site for fibrinogen and von Willebrand factor, which form bridges between adjacent platelets.[3][4] By blocking this receptor, this compound inhibits the final common pathway of platelet aggregation, regardless of the initial stimulus.[1][5] Although the clinical development of this compound was terminated, its mechanism of action provides a valuable model for studying GPIIb/IIIa inhibition.[2] Accurate measurement of its antiplatelet effect in whole blood is essential for pharmacodynamic studies and for assessing the efficacy and safety of this class of drugs.

This document provides detailed application notes and protocols for quantifying the antiplatelet activity of this compound using various whole blood assays.

Mechanism of Action: GPIIb/IIIa Receptor Inhibition

Platelet activation can be initiated by various agonists like ADP, thrombin, or collagen. This activation leads to a conformational change in the GPIIb/IIIa receptor, enabling it to bind fibrinogen.[3][5] Fibrinogen molecules then cross-link adjacent platelets, leading to the formation of a platelet aggregate.[4] this compound, by blocking the GPIIb/IIIa receptor, prevents fibrinogen binding and thus inhibits aggregation.[1][4]

Recommended Whole Blood Assays

Several methods are suitable for assessing the pharmacodynamic effects of GPIIb/IIIa inhibitors like this compound directly in whole blood. This approach is advantageous as it preserves the physiological environment of the platelets, including interactions with other blood cells.

| Assay Method | Principle | Endpoint | Advantages | Limitations |

| Impedance Aggregometry | Platelet aggregation on electrodes increases electrical impedance.[3][6] | Change in impedance over time (Aggregation Units, AU*min or Ohms). | Uses whole blood, automated, multiple channels for different agonists.[6] | Can be oversensitive to GPIIb/IIIa blockade.[7] |

| VerifyNow® Assay | Turbidimetric measurement of platelet-induced agglutination of fibrinogen-coated beads.[8][9] | Platelet Reactivity Units (PRU).[10] | Rapid, point-of-care, simple to use, no sample preparation required.[8][11] | Specific cartridges are needed; originally designed for GPIIb/IIIa inhibitors but now more common for P2Y12/Aspirin.[11] |

| Flow Cytometry | Quantifies platelet activation markers on the cell surface using fluorescently labeled antibodies.[12] | Percentage of positive cells or mean fluorescence intensity (MFI) for markers like PAC-1 (activated GPIIb/IIIa) or CD62P (P-selectin).[3][13] | Highly specific, provides detailed information on receptor occupancy and activation state, requires small sample volume.[12][14] | Requires specialized equipment and technical expertise, sample processing can cause artifactual activation.[15] |

| Thromboelastography (TEG®) | Measures the viscoelastic properties of a forming clot in whole blood.[16] | Maximum Amplitude (MA) reflects platelet function.[17] | Provides a global assessment of hemostasis, PlateletMapping™ assay can isolate GPIIb/IIIa pathway.[17][18] | Less specific for platelet function alone unless using specific assays like PlateletMapping™.[18] |

Data Presentation: Pharmacodynamics of this compound

Clinical trial data for this compound demonstrated a clear dose-response relationship between the drug concentration and the inhibition of platelet aggregation. The following table summarizes key pharmacodynamic findings from the TIMI 12 trial.

| This compound Dose Regimen | Agonist | Mean Inhibition (Day 1) | Mean Inhibition (Day 28, Steady State) | Key Observation |

| 5 mg BID | 20 µmol/L ADP | ~45% (peak) | ~40% (trough, 24h) | Sustained inhibition with twice-daily dosing.[1] |

| 10 mg BID | 20 µmol/L ADP | ~75% (peak) | ~70% (trough, 24h) | Higher doses lead to greater sustained inhibition.[1] |

| 5 mg QD | 20 µmol/L ADP | ~50% (peak) | Return to baseline by 24h | Once-daily dosing did not provide sustained inhibition.[1] |

| 10 mg QD | 20 µmol/L ADP | ~80% (peak) | Return to baseline by 24h | Highlights the importance of dosing frequency.[1] |

| Various (5 mg QD to 10 mg BID) | 20 µmol/L ADP | Not specified | 47% to 97% (peak) | Demonstrates a wide range of achievable platelet inhibition.[1][19] |

BID: twice daily; QD: once daily; ADP: Adenosine Diphosphate.

Experimental Protocols

Protocol 1: Whole Blood Impedance Aggregometry

Principle: This method measures platelet aggregation in whole blood by detecting changes in electrical impedance between two electrodes. As platelets aggregate onto the electrodes in response to an agonist, the impedance increases. This change is recorded over time.

Reagents and Materials:

-

Whole blood collected in tubes containing an appropriate anticoagulant (e.g., Hirudin or 3.2% Citrate).

-

Agonist: Adenosine Diphosphate (ADP), 20 µM final concentration.

-

Isotonic saline solution.

-

Impedance aggregometer (e.g., Multiplate® Analyzer).

-

Aggregometer test cells and electrodes.

-

Pipettes.

Procedure:

-

Sample Preparation: Collect whole blood and let it rest at room temperature for at least 30 minutes before analysis. Do not refrigerate.

-

Instrument Setup: Turn on the aggregometer and allow it to warm up according to the manufacturer's instructions.

-

Assay: a. Pipette 300 µL of isotonic saline into a test cell. b. Add 300 µL of the whole blood sample to the test cell. c. Incubate the cell at 37°C for 3 minutes within the instrument. d. Add the agonist (e.g., 20 µL of ADP solution to achieve a final concentration of 20 µM). e. Start the measurement. The instrument will record the change in impedance for a set duration (typically 6-10 minutes).

-

Data Analysis: The primary result is the area under the aggregation curve (AUC), expressed in aggregation units (AU*min). The degree of inhibition is calculated by comparing the AUC of a this compound-treated sample to a baseline or vehicle-control sample:

-

% Inhibition = [1 - (AUC_this compound / AUC_Control)] x 100

-

Protocol 2: Flow Cytometry for Platelet Activation

Principle: This protocol quantifies the ability of this compound to block the conformational change of the GPIIb/IIIa receptor upon platelet activation. The PAC-1 antibody specifically binds to the activated conformation of the GPIIb/IIIa receptor. Inhibition of PAC-1 binding indicates effective receptor blockade.

Reagents and Materials:

-

Whole blood collected in 3.2% Citrate tubes.

-

Agonist: ADP, 20 µM final concentration.

-

Fluorescently labeled antibodies:

-

PAC-1-FITC (binds to activated GPIIb/IIIa).

-

CD41a-PE (pan-platelet marker).

-

-

Phosphate-buffered saline (PBS).

-

1% Paraformaldehyde (PFA) for fixation.

-

Flow cytometer.

Procedure:

-

Sample Preparation: Within 15 minutes of blood collection, dilute whole blood 1:10 with PBS.

-

Activation and Staining: a. To 50 µL of diluted blood, add the agonist (e.g., ADP) and incubate for 5 minutes at room temperature. For an unstimulated control, add PBS instead of agonist. b. Add the PAC-1-FITC and CD41a-PE antibodies at predetermined optimal concentrations. c. Incubate for 20 minutes at room temperature in the dark.

-

Fixation: Add 1 mL of cold 1% PFA to stop the reaction and fix the cells.

-

Acquisition: a. Analyze the samples on a flow cytometer within 24 hours.[15] b. Set up a gate on the platelet population based on their forward scatter (FSC), side scatter (SSC), and positive staining for CD41a.[14] c. Acquire at least 10,000 CD41a-positive events.[14]

-

Data Analysis: Determine the percentage of platelets positive for PAC-1 binding within the CD41a-positive gate. The inhibition of GPIIb/IIIa activation is calculated relative to the activated control sample.

-

% Inhibition = [1 - (%PAC-1_Positive_this compound / %PAC-1_Positive_Control)] x 100

-

Protocol 3: VerifyNow® GPIIb/IIIa Assay

Principle: The VerifyNow system is a point-of-care turbidimetric assay. The specific cartridge for GPIIb/IIIa assessment contains fibrinogen-coated beads and a platelet agonist (thrombin receptor activating peptide, TRAP). When whole blood is added, activated platelets bind to the fibrinogen-coated beads, causing agglutination, which is measured as an increase in light transmittance.[8] this compound will inhibit this process, resulting in lower agglutination.

Reagents and Materials:

-

Whole blood collected in a 3.2% Citrate Greiner tube.

-

VerifyNow® Instrument.

-

VerifyNow® GPIIb/IIIa test cartridge.

Procedure:

-

Instrument Setup: Power on the instrument and wait for the system to complete its self-check.

-